L-xylose-1-13C

Isotopic Purity Stable Isotope Labeling 13C NMR

Choose L-xylose-1-13C (CAS 178101-87-6) for definitive metabolic tracing. Unlike D-xylose or other labeled forms, this levorotatory rare sugar with a precise C-1 13C label enables unambiguous resolution of oxidative pentose phosphate pathway flux, non-invasive SIBO breath tests, and accurate LC/GC-MS quantification. Substituting other isotopes or enantiomers compromises analytical signal and diagnostic validity. Ensure your metabolic studies, tracer development, or bioanalytical workflows achieve the highest specificity with this purpose-synthesized, high-purity stable isotope standard.

Molecular Formula C5H10O5
Molecular Weight 151.12 g/mol
Cat. No. B12400597
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-xylose-1-13C
Molecular FormulaC5H10O5
Molecular Weight151.12 g/mol
Structural Identifiers
SMILESC(C(C(C(C=O)O)O)O)O
InChIInChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4+,5+/m1/s1/i1+1
InChIKeyPYMYPHUHKUWMLA-SPCIEGLQSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





L-Xylose-1-13C: A Position-Specific 13C-Labeled Rare Sugar Tracer for Metabolic Flux and Diagnostic Research


L-Xylose-1-13C (CAS 178101-87-6) is a stable isotope-labeled rare sugar, specifically the levorotatory enantiomer of xylose, with a single carbon-13 atom incorporated at the C-1 position . This compound is a member of the aldopentose monosaccharide class and serves as a critical molecular tool for high-resolution metabolic studies . Its primary utility lies in its ability to act as a precise tracer in metabolic flux analysis (MFA), particularly for dissecting the pentose phosphate pathway and xylose catabolism in both microbial and mammalian systems, while also enabling the development of safe, non-radioactive diagnostic breath tests [1][2].

Why L-Xylose-1-13C Cannot Be Replaced by D-Xylose-1-13C or Other Labeled Analogs in Critical Assays


The assumption that any stable isotope-labeled xylose compound is interchangeable for research purposes is scientifically invalid. L-xylose is the non-natural enantiomer of D-xylose, the form primarily metabolized in nature, and is classified as a rare sugar . This stereochemical distinction is paramount: the transport, enzymatic recognition, and metabolic fate of L-xylose differ fundamentally from D-xylose, making the L-isomer essential for probing non-canonical pathways or for diagnostic applications where mammalian metabolism is absent [1][2]. Furthermore, the specific position of the 13C label (C-1 vs. C-2, C-5, or uniform) dictates the isotopomer distribution in downstream metabolites, which is the basis for computational metabolic flux analysis (MFA). Substituting L-xylose-1-13C with an unlabeled analog, a different enantiomer, or a differently labeled form will result in a loss of analytical signal, incorrect flux calculations, or misleading diagnostic results, thereby compromising the integrity and reproducibility of the entire study.

Quantitative Differentiation of L-Xylose-1-13C: Comparative Evidence for Procurement Decisions


Isotopic Enrichment: Quantified Purity vs. Unlabeled L-Xylose

L-Xylose-1-13C is supplied with a specified isotopic enrichment of 99 atom % 13C, as verified by manufacturer's Certificate of Analysis . In contrast, unlabeled L-xylose (CAS 609-06-3) has a natural abundance of 13C of approximately 1.1 atom % [1]. This ~90-fold increase in 13C at the C-1 position is essential for generating a detectable and quantifiable signal above background in both NMR spectroscopy and mass spectrometry-based metabolic flux experiments.

Isotopic Purity Stable Isotope Labeling 13C NMR

Positional Labeling Specificity: Distinguishing Flux Through the Pentose Phosphate Pathway

The utility of L-xylose-1-13C for 13C-Metabolic Flux Analysis (13C-MFA) hinges on the specific C-1 label. When this compound is metabolized, the 13C label is incorporated into distinct positions of downstream metabolites (e.g., glycolysis intermediates, amino acids). In contrast, a C-5 labeled analog (e.g., L-xylose-5-13C) or a uniformly labeled analog (L-[13C5]xylose) will produce different isotopomer distributions . For example, the C-1 label is particularly effective for resolving flux through the oxidative versus non-oxidative branches of the pentose phosphate pathway (PPP), as the C-1 carbon of xylose is lost as 13CO2 in the 6-phosphogluconate dehydrogenase reaction [1]. This positional information is lost with uniform labeling.

Metabolic Flux Analysis Pentose Phosphate Pathway Isotopomer Distribution

Enantiomeric Specificity: L-Xylose-1-13C vs. D-Xylose-1-13C in Biological Systems

D-xylose is the predominant form of xylose found in nature and is readily metabolized by a wide range of organisms, including humans. Conversely, L-xylose is a rare sugar that is generally poorly metabolized by mammalian cells and many common microbes [1]. This fundamental difference is the scientific basis for the 13C-xylose breath test. In this diagnostic assay, 13C-labeled xylose is administered; mammalian metabolism does not act on it, but bacteria in the small intestine can, producing 13CO2. Therefore, the enantiomer D-xylose-1-13C would be absorbed and metabolized by the host, generating a high background signal and rendering the test for bacterial overgrowth non-specific and uninterpretable [2]. L-xylose-1-13C is the only valid form for this application.

Enantiomer Stereospecificity Metabolism Diagnostic

Analytical Performance: Quantification by GC-MS vs. Unlabeled Standard

In analytical chemistry, 13C-labeled compounds serve as ideal internal standards (IS) for quantitative mass spectrometry. A method for analyzing monosaccharides from hemicelluloses using GC-MS demonstrated this principle. By using a 13C-labeled analog (such as xylose-1-13C) as an internal standard, researchers can correct for analyte loss during sample preparation and matrix effects during ionization, leading to significantly improved accuracy and precision compared to using an unlabeled external standard [1]. While unlabeled xylose can be used for calibration, it cannot correct for sample-specific variations. The use of a 13C-labeled IS allows for relative response factor calculations and absolute quantification with higher confidence.

Quantitative Analysis GC-MS Internal Standard Hemicellulose

Procurement Value: Cost and Purity vs. L-[13C5]Xylose

The choice between a single-position labeled compound (L-xylose-1-13C) and a uniformly labeled analog (L-[13C5]xylose) represents a key procurement decision with significant budget implications. Single-position labeling is substantially more cost-effective to synthesize. For example, L-xylose-1-13C is commercially available from vendors like Omicron Biochemicals at a price of approximately $1630 for 1.0 gram [1]. In contrast, the uniformly labeled L-[13C5]xylose, where every carbon atom is replaced with the heavier isotope, is a more complex and expensive synthetic target, with prices often exceeding several thousand dollars for a milligram quantity . For many metabolic flux studies where the fate of the C-1 carbon is the primary question, the single-label compound provides the necessary data at a fraction of the cost.

Cost-Benefit Analysis Procurement Isotopic Labeling Research Economics

Optimal Use Cases for L-Xylose-1-13C: Where Its Differentiated Properties Drive Experimental Success


High-Resolution 13C-Metabolic Flux Analysis (13C-MFA) of the Pentose Phosphate Pathway

In 13C-MFA, L-xylose-1-13C is the tracer of choice for resolving the activity of the oxidative pentose phosphate pathway (PPP) and the entry of pentose sugars into central carbon metabolism. The C-1 label is uniquely informative; as the tracer is processed, the 13C label is either released as 13CO2 by the 6-phosphogluconate dehydrogenase reaction (oxidative PPP) or retained in glycolysis and TCA cycle intermediates. Measuring the enrichment of 13C in intracellular metabolites (e.g., using LC-MS/MS) and the rate of 13CO2 evolution (using off-gas analysis) allows for the precise calculation of metabolic fluxes through these interconnected pathways [1]. This specificity cannot be achieved with uniformly labeled (L-[13C5]xylose) or differently labeled analogs (e.g., L-xylose-5-13C).

Development and Validation of Diagnostic Breath Tests for Small Intestinal Bacterial Overgrowth (SIBO)

L-xylose-1-13C is an essential reagent for developing non-invasive breath tests to diagnose conditions like SIBO. Because L-xylose is poorly metabolized by human cells, any 13CO2 detected in the breath after oral administration of L-xylose-1-13C is a direct result of bacterial metabolism in the small intestine. This provides a clear and specific signal of bacterial activity [2]. The use of the L-enantiomer is non-negotiable; substituting it with D-xylose-1-13C would lead to a high background of 13CO2 from host metabolism, invalidating the test [3]. The 13C label (vs. 14C) makes the test safe, non-radioactive, and suitable for use in vulnerable populations like children.

Accurate Absolute Quantification of Xylose in Complex Biological and Industrial Matrices

For analytical chemists quantifying xylose in challenging sample types—such as plant biomass hydrolysates for biofuel research, food products, or mammalian biofluids—L-xylose-1-13C serves as an ideal internal standard for GC-MS or LC-MS workflows. Its chemical behavior during extraction, derivatization, and ionization is nearly identical to the analyte (unlabeled xylose), but its mass shift allows the mass spectrometer to distinguish it clearly. This allows for the correction of matrix effects and sample-to-sample variability, leading to robust, accurate, and precise quantitative data [4]. This approach is far superior to external standard calibration methods, which cannot account for these analytical challenges.

Mechanistic Studies of Non-Canonical and Rare Sugar Metabolism

In the growing field of rare sugar research, L-xylose represents a key substrate for exploring non-canonical metabolic pathways. L-xylose-1-13C can be fed to engineered microbial strains or novel isolates to elucidate the enzymatic steps and pathway architecture involved in its catabolism. The C-1 label provides a sensitive probe to track the molecule's initial transformations and the subsequent fate of its labeled carbon, revealing pathways that might be missed or obscured when using a uniformly labeled substrate [5]. This application is critical for metabolic engineering efforts aimed at converting xylose-rich biomass into valuable chemicals and fuels.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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